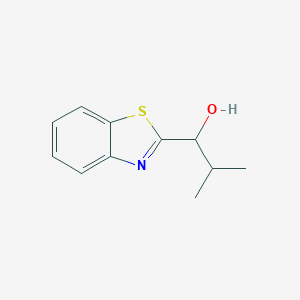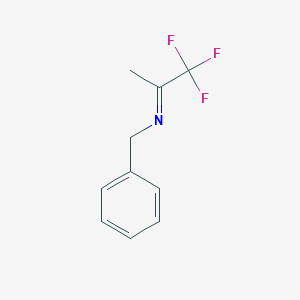
N-(1-Trifluoromethyl-ethylidene)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CMI-392 is a chemical compound known for its dual inhibitory action on 5-lipoxygenase and platelet-activating factor receptor. It has been studied for its potential therapeutic applications due to its ability to modulate inflammatory responses .
Preparation Methods
The synthesis of CMI-392 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core tetrahydrofuran structure.
Functionalization: The core structure is then functionalized with various substituents, including methoxy, chlorophenylthioethoxy, and trimethoxyphenyl groups.
Final assembly: The final step involves the coupling of the functionalized core with other reactive groups to form the complete CMI-392 molecule.
Industrial production methods for CMI-392 are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and consistency of the final product.
Chemical Reactions Analysis
CMI-392 undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: Substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a tool compound to study the inhibition of 5-lipoxygenase and platelet-activating factor receptor.
Biology: It is used in biological studies to understand its effects on inflammatory pathways and cellular responses.
Medicine: CMI-392 has potential therapeutic applications in treating inflammatory diseases due to its dual inhibitory action.
Industry: It may have applications in the development of anti-inflammatory drugs and other therapeutic agents
Mechanism of Action
CMI-392 exerts its effects by inhibiting the activity of 5-lipoxygenase and blocking the platelet-activating factor receptor. This dual action helps in reducing the production of inflammatory mediators and modulating the inflammatory response. The molecular targets include the 5-lipoxygenase enzyme and the platelet-activating factor receptor, which are involved in the biosynthesis of leukotrienes and the activation of platelets, respectively .
Comparison with Similar Compounds
CMI-392 is unique due to its dual inhibitory action on both 5-lipoxygenase and platelet-activating factor receptor. Similar compounds include:
Zileuton: A selective 5-lipoxygenase inhibitor.
Montelukast: A leukotriene receptor antagonist.
Ginkgolide B: A platelet-activating factor receptor antagonist.
Compared to these compounds, CMI-392 offers a broader range of action by targeting both pathways simultaneously, which may provide enhanced therapeutic benefits in treating inflammatory conditions .
Properties
IUPAC Name |
N-benzyl-1,1,1-trifluoropropan-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N/c1-8(10(11,12)13)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVITOFBNPFGNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=CC=C1)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375334 |
Source


|
| Record name | (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119561-23-8 |
Source


|
| Record name | (2E)-N-Benzyl-1,1,1-trifluoropropan-2-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
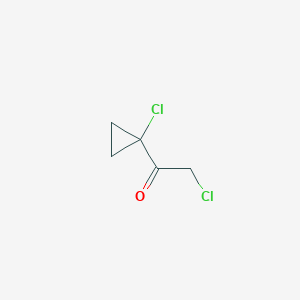
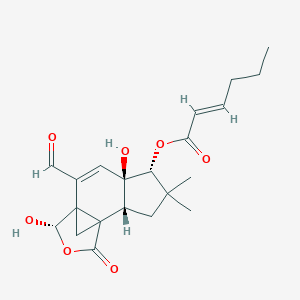
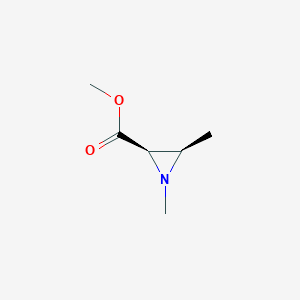
![[(3S,8R,9S,10R,13S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B56634.png)
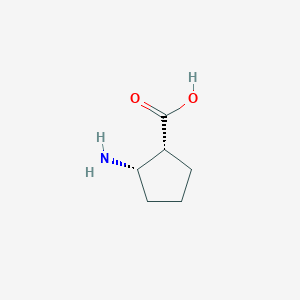
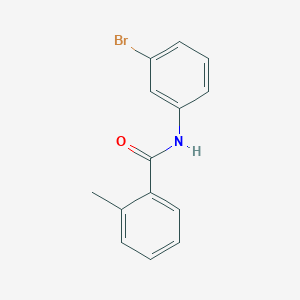
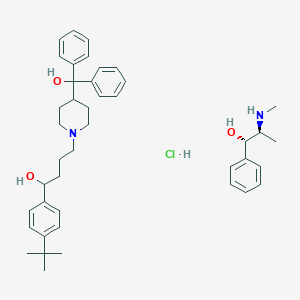
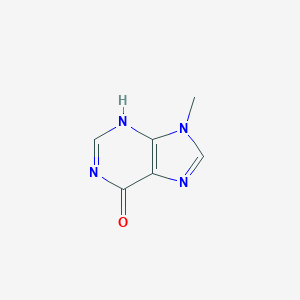
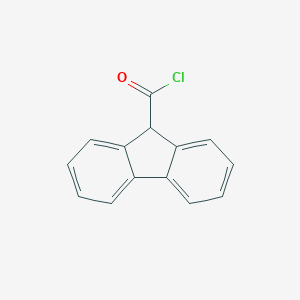
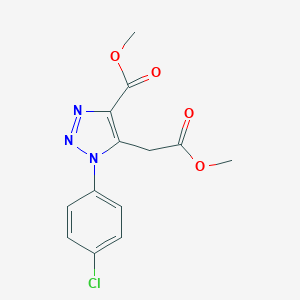
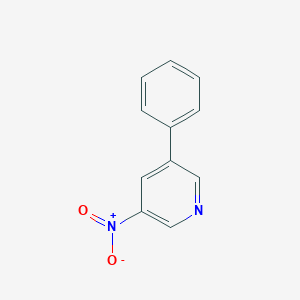
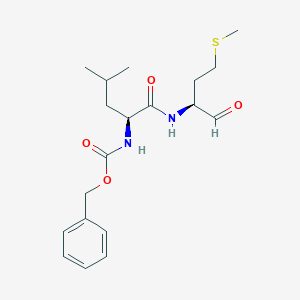
![2-Bromo-1-(3-methylbenzo[b]thiophen-2-yl)ethan-1-one](/img/structure/B56663.png)
